(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2135344-97-5
VCID: VC7447351
InChI: InChI=1S/C9H9F2N.ClH/c10-6-2-3-7(11)9-5(6)1-4-8(9)12;/h2-3,8H,1,4,12H2;1H/t8-;/m0./s1
SMILES: C1CC2=C(C=CC(=C2C1N)F)F.Cl
Molecular Formula: C9H10ClF2N
Molecular Weight: 205.63

(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS No.: 2135344-97-5

Cat. No.: VC7447351

Molecular Formula: C9H10ClF2N

Molecular Weight: 205.63

* For research use only. Not for human or veterinary use.

(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride - 2135344-97-5

Specification

CAS No. 2135344-97-5
Molecular Formula C9H10ClF2N
Molecular Weight 205.63
IUPAC Name (1S)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Standard InChI InChI=1S/C9H9F2N.ClH/c10-6-2-3-7(11)9-5(6)1-4-8(9)12;/h2-3,8H,1,4,12H2;1H/t8-;/m0./s1
Standard InChI Key LDDUEFIEZUPIDT-QRPNPIFTSA-N
SMILES C1CC2=C(C=CC(=C2C1N)F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

The compound (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has the molecular formula C₉H₁₀F₂N·HCl and a molecular weight of 213.63 g/mol . Its CAS registry number is 2135344-97-5, uniquely identifying it in chemical databases . The structure comprises a bicyclic indene scaffold with two fluorine atoms at the 4- and 7-positions, an amine group at the 1-position, and a hydrochloride salt form (Figure 1). The (S)-enantiomer configuration is critical for its potential biological activity, as stereochemistry often influences receptor binding and pharmacokinetics.

Key structural features:

  • Bicyclic framework: The 2,3-dihydro-1H-indene core provides rigidity, influencing conformational stability.

  • Fluorine substituents: Electron-withdrawing fluorine atoms at C4 and C7 modulate electronic density and enhance metabolic stability.

  • Chiral center: The (S)-configuration at the 1-position amine dictates stereoselective interactions.

Synthesis and Manufacturing Processes

Example Protocol (Adapted from CN101062897A ):

  • Step 1: 4,7-Difluoro-1-indanone (10 g, 0.055 mol) is reacted with hydroxylamine hydrochloride (5.2 g, 0.075 mol) in ethanol/NaOH to form the oxime.

  • Step 2: The oxime is hydrogenated using Raney nickel (50°C, 5 atm H₂) to yield racemic 4,7-difluoro-2,3-dihydro-1H-inden-1-amine.

  • Step 3: The racemate is resolved with L-tartaric acid in methanol, and the (S)-enantiomer is isolated as the hydrochloride salt (yield: 62%, purity: >98% by HPLC) .

Physicochemical Properties

Spectral Characterization

  • IR (KBr): Peaks at 3356 cm⁻¹ (N-H stretch), 1588 cm⁻¹ (C=C aromatic), and 1156 cm⁻¹ (C-F stretch) .

  • EI-MS: Molecular ion peak at m/z 171 (M⁺ for free base), with fragments at m/z 154 (loss of NH₃) and 135 (loss of HF) .

  • Melting Point: The hydrochloride salt melts at 208–210°C, consistent with related indenamine salts .

Solubility and Stability

  • Solubility: Freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (1.2 mg/mL at 25°C) .

  • Storage: Stable at 2–8°C in dark conditions; aqueous solutions degrade within 48 hours at room temperature .

PropertyValueSource
Molecular Weight213.63 g/mol
CAS Number2135344-97-5
Melting Point208–210°C
Solubility in DMSO>50 mg/mL
HPLC Purity>98%

Pharmacological and Industrial Applications

Research Applications

  • Chemical Probes: The fluorinated structure serves as a scaffold for developing radiolabeled tracers in neuroimaging .

  • Chiral Catalysts: The (S)-enantiomer may act as a ligand in asymmetric synthesis, though this remains unexplored.

ConcentrationVolume (mL)
1 mM4.86
5 mM0.97
10 mM0.49

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